molecular formula C13H9ClN2 B12861416 2-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine

2-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12861416
M. Wt: 228.67 g/mol
InChI Key: FHJOFUAZNABAOI-UHFFFAOYSA-N
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Description

2-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by a fused pyrrole and pyridine ring system, with a chlorine atom at the 2-position and a phenyl group at the 6-position. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-phenyl-1H-pyrrole with chloroform and alkali can lead to the formation of the desired compound . Another approach involves the use of Fischer or Madelung syntheses, which are well-known methods for the preparation of indole derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states and functionalized derivatives.

Scientific Research Applications

2-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

IUPAC Name

2-chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H9ClN2/c14-12-8-10-6-7-11(15-13(10)16-12)9-4-2-1-3-5-9/h1-8H,(H,15,16)

InChI Key

FHJOFUAZNABAOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(N3)Cl

Origin of Product

United States

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